Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP is a complex chemical compound that serves as a cleavable linker in antibody-drug conjugates (ADCs). This compound is composed of a polyethylene glycol (PEG) spacer, a peptide sequence (Ala-Ala-Asn), a trityl (Trt) protecting group, and a para-aminobenzyl (PAB) linker with a para-nitrophenyl (PNP) group. The azido group at one end of the molecule is highly reactive and facilitates click chemistry reactions, making this compound valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP involves multiple steps, each requiring specific reagents and conditions:
-
PEGylation: : The process begins with the PEGylation of the peptide sequence. Polyethylene glycol (PEG) is conjugated to the peptide sequence (Ala-Ala-Asn) via an amide bond. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the peptide .
-
Trityl Protection: : The trityl (Trt) group is introduced to protect the amino group of the asparagine residue. This protection is crucial to prevent unwanted side reactions during subsequent steps. The Trt group can be removed under acidic conditions.
-
Azidation: : The azido group is introduced by reacting the PEGylated peptide with sodium azide (NaN3). This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
-
PAB Linker Attachment: : The para-aminobenzyl (PAB) linker is attached to the azido-PEGylated peptide via an amide bond. This step also involves the use of coupling reagents like DCC and NHS .
-
PNP Group Introduction: : Finally, the para-nitrophenyl (PNP) group is introduced to the PAB linker. This step is typically carried out using para-nitrophenyl chloroformate in the presence of a base such as triethylamine (TEA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP undergoes several types of chemical reactions:
-
Click Chemistry: : The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles. This reaction is highly specific and efficient.
-
Deprotection: : The trityl (Trt) protecting group can be removed under acidic conditions, revealing the free amino group of the asparagine residue.
-
Hydrolysis: : The para-nitrophenyl (PNP) group can be hydrolyzed under basic conditions to release the para-aminobenzyl (PAB) linker .
Common Reagents and Conditions
Copper(I) bromide (CuBr): Used as a catalyst in click chemistry reactions.
Trifluoroacetic acid (TFA): Used for the removal of the trityl (Trt) protecting group.
Sodium hydroxide (NaOH): Used for the hydrolysis of the para-nitrophenyl (PNP) group
Major Products
Scientific Research Applications
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP has a wide range of applications in scientific research:
-
Chemistry: : Used as a cleavable linker in the synthesis of complex molecules and in click chemistry reactions.
-
Biology: : Employed in the study of protein-protein interactions and the development of bioconjugates .
-
Medicine: : Utilized in the design of antibody-drug conjugates (ADCs) for targeted drug delivery in cancer therapy.
-
Industry: : Applied in the production of high-purity peptides and proteins for pharmaceutical and biotechnological applications .
Mechanism of Action
The mechanism of action of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP involves its role as a cleavable linker in antibody-drug conjugates (ADCs). The azido group facilitates click chemistry reactions, allowing for the efficient conjugation of the compound to antibodies or other biomolecules. Upon reaching the target site, the trityl (Trt) protecting group is removed under acidic conditions, revealing the free amino group of the asparagine residue. The para-nitrophenyl (PNP) group is then hydrolyzed under basic conditions, releasing the para-aminobenzyl (PAB) linker and the attached drug molecule .
Comparison with Similar Compounds
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP is unique due to its combination of a PEG spacer, peptide sequence, and cleavable linkers. Similar compounds include:
Azido-PEG4-Val-Cit-PAB-PNP: Contains a valine-citrulline peptide sequence instead of alanine-alanine-asparagine.
Azido-PEG4-Gly-Gly-PAB-PNP: Contains a glycine-glycine peptide sequence.
Azido-PEG4-Lys-Lys-PAB-PNP: Contains a lysine-lysine peptide sequence.
These similar compounds differ in their peptide sequences, which can affect their stability, solubility, and reactivity in various applications.
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H61N9O14/c1-38(57-48(64)26-28-72-30-32-74-34-35-75-33-31-73-29-27-56-62-55)50(66)58-39(2)51(67)60-47(52(68)59-44-20-18-40(19-21-44)37-76-53(69)77-46-24-22-45(23-25-46)63(70)71)36-49(65)61-54(41-12-6-3-7-13-41,42-14-8-4-9-15-42)43-16-10-5-11-17-43/h3-25,38-39,47H,26-37H2,1-2H3,(H,57,64)(H,58,66)(H,59,68)(H,60,67)(H,61,65)/t38-,39-,47-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPJTFFBSSZJOK-ATTAMSTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H61N9O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1060.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.